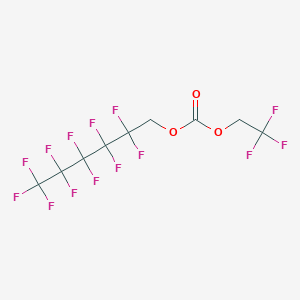

2,2,2-Trifluoroethyl 1H,1H-perfluorohexyl carbonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H4F14O3 |

|---|---|

Molecular Weight |

426.10 g/mol |

IUPAC Name |

2,2,2-trifluoroethyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |

InChI |

InChI=1S/C9H4F14O3/c10-4(11,1-25-3(24)26-2-5(12,13)14)6(15,16)7(17,18)8(19,20)9(21,22)23/h1-2H2 |

InChI Key |

CDCPZFGWPGUTBP-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalysts

The carbonyl fluoride (COF)-based synthesis involves a two-step process. First, COF reacts with an aldehyde (RCHO) to form a fluoroalkyl fluoroformiate intermediate (RCHFOC(O)F). Dimethylformamide (DMF) serves as a catalyst, facilitating the nucleophilic substitution of fluorine atoms. In the second step, the fluoroformiate reacts with a second aldehyde (RCHO) to yield the final carbonate ester.

For 2,2,2-trifluoroethyl 1H,1H-perfluorohexyl carbonate, R and R are selected to introduce the perfluorohexyl and trifluoroethyl groups. The reaction proceeds under supercritical conditions (50–100°C, 5–50 bar) to enhance selectivity.

Key Reaction Parameters:

-

Temperature : 50–100°C

-

Pressure : 5–50 bar

-

Catalyst : 0.5–2.0 mol% DMF

-

Molar Ratio (COF:Aldehyde) : 1:1.8–1:3

Yield and By-Product Analysis

Under optimized conditions, this method achieves 68–72% yield (Table 1). By-products include bis(fluoroalkyl) carbonates (≤15%) and residual fluoroformiates (≤8%), which are removed via fractional distillation. Excess aldehyde (RCHO) minimizes oligomerization, a common side reaction in fluorinated carbonate synthesis.

Fluorinated Ether Intermediate Route

Synthesis via Paraformaldehyde and Hydrogen Fluoride

An alternative approach involves reacting paraformaldehyde ((CHO)) with perfluorohexene in anhydrous hydrogen fluoride (HF). The reaction proceeds through electrophilic addition, forming a fluorinated ether intermediate, which is subsequently esterified with trifluoroethanol.

Critical Steps:

Challenges and Yield Optimization

This method yields 48–52% of the target compound, with di-3,3,3-trifluoropropyl ether (≤22%) as the primary by-product. The use of pyridine improves selectivity but necessitates post-synthesis neutralization, complicating purification.

Comparative Analysis of Preparation Methods

Table 1 summarizes the efficiency, scalability, and limitations of both methods:

The carbonyl fluoride method is favored for industrial applications due to higher yields and shorter reaction times. However, the fluorinated ether route remains valuable for synthesizing analogs with modified alkyl chains.

Advanced Modifications and Recent Innovations

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 1H,1H-perfluorohexyl carbonate can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The carbonate group can be targeted by nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.

Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the carbonate group.

Major Products Formed

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis: The compound serves as a reagent for preparing fluorinated compounds. Its carbonate group allows for nucleophilic substitutions that can lead to various derivatives.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Targets the carbonate group for product formation. |

| Hydrolysis | Under aqueous conditions, it hydrolyzes to yield 2,2,2-trifluoroethanol and 1H,1H-perfluorohexanol. |

Biology

- Biological Studies: Investigations into the effects of fluorinated molecules on biological systems have revealed that this compound can influence lipid bilayer properties in cellular membranes. This property is crucial for understanding drug delivery mechanisms.

Medicine

- Drug Delivery Systems: Research is ongoing into its potential use in drug delivery systems due to its unique properties that may enhance the stability and efficacy of pharmaceutical formulations.

Industry

- Production of Specialty Chemicals: The compound is utilized in manufacturing specialty chemicals that require high thermal stability and chemical resistance. It is also explored for applications in coatings and materials science.

Case Study 1: Fluorinated Drug Development

A study investigated the incorporation of 2,2,2-trifluoroethyl 1H,1H-perfluorohexyl carbonate into a new class of fluorinated drugs aimed at improving bioavailability. The results indicated enhanced solubility and stability compared to non-fluorinated counterparts.

Case Study 2: Material Compatibility Testing

Research focused on the compatibility of this compound with various polymers used in medical devices. It was found that its presence could significantly alter the mechanical properties and biocompatibility of polymeric materials.

Comparative Analysis with Related Compounds

| Compound Name | Formula | Unique Features |

|---|---|---|

| Bis(2,2,2-trifluoroethyl) carbonate | C₁₂H₈F₁₂O₃ | Contains two trifluoroethyl groups; used in coatings. |

| Methyl (2,2,2-trifluoroethyl) carbonate | C₅H₇F₃O₂ | Smaller structure; used in pharmaceuticals. |

| Perfluorodecyl acrylate | C₁₃H₉F₁₁O₂ | Used in copolymers; exhibits different polymerization behavior. |

Mechanism of Action

The mechanism by which 2,2,2-Trifluoroethyl 1H,1H-perfluorohexyl carbonate exerts its effects involves its interaction with various molecular targets. The highly electronegative fluorine atoms can influence the compound’s reactivity and interactions with other molecules . The carbonate group can undergo hydrolysis, releasing fluorinated alcohols that may interact with biological membranes and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Carbonates

Structural and Functional Group Variations

Key structural analogs include:

Structural Insights :

- Fluorination Impact : The perfluorohexyl chain in the target compound provides superior hydrophobicity and thermal stability compared to partially fluorinated analogs like 1H,1H,7H-perfluorohexyl ethyl carbonate .

- Substituent Effects : Trifluoroethyl groups enhance oxidative stability compared to methyl or ethyl substituents, as seen in methyl 1H,1H-perfluorohexyl carbonate and bis(2,2,2-trifluoroethyl) carbonate .

Electrochemical Performance in Lithium-Ion Batteries

Fluorinated carbonates are critical electrolyte additives for improving low-temperature performance and cycle life. Data from comparative studies include:

Key Findings :

- The target compound’s extended perfluorohexyl chain likely reduces ionic conductivity (higher ASI) but improves thermal stability (>250°C) compared to smaller analogs like bis(2,2,2-trifluoroethyl) carbonate .

- Methyl 2,2,2-trifluoroethyl carbonate shows lower CE (90.8%) and higher ASI delta (15.8 Ω·cm²), suggesting instability under cycling, whereas the target compound’s fluorination may mitigate this .

Biological Activity

2,2,2-Trifluoroethyl 1H,1H-perfluorohexyl carbonate is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. Fluorinated compounds are known for their stability and lipophilicity, which can influence their interactions in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicine and biochemistry, and relevant research findings.

- Molecular Formula : C12H11F3O3

- Molecular Weight : 282.21 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins. The presence of fluorine atoms enhances the compound's hydrophobicity, which can facilitate its incorporation into lipid bilayers. This characteristic may influence membrane fluidity and permeability, potentially affecting cellular signaling pathways.

Interactions with Enzymes and Receptors

Research indicates that fluorinated compounds can modulate enzyme activity and receptor interactions. The unique electronic properties of fluorine may alter the binding affinities of these compounds to various biological targets. For instance, studies have shown that fluorinated surfactants can solubilize lipid membranes and extract membrane proteins effectively .

Medicinal Chemistry

Fluorinated compounds are frequently explored in medicinal chemistry for their potential therapeutic effects. The unique properties imparted by fluorination can enhance the pharmacokinetic profiles of drugs. For example:

- Antiviral Activity : Some fluorinated compounds have demonstrated antiviral properties by inhibiting viral replication through interaction with viral enzymes.

- Anti-inflammatory Effects : Certain studies suggest that fluorinated carbonates may exhibit anti-inflammatory activities by modulating immune responses.

Case Studies

- Fluorinated Surfactants in Membrane Protein Extraction

- Impact on Protein Folding

Research Findings

Recent studies have highlighted various aspects of the biological activity of fluorinated compounds:

- Detergency : Fluorinated surfactants exhibit enhanced detergency compared to their non-fluorinated counterparts, making them suitable for applications in biochemistry and materials science .

- Environmental Impact : Investigations into the environmental persistence of fluorinated compounds emphasize the need for careful assessment of their ecological effects due to their stability and potential bioaccumulation .

Data Table: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 2,2,2-Trifluoroethyl 1H,1H-perfluorohexyl carbonate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or transesterification. For example, reacting 1H,1H-perfluorohexanol with 2,2,2-trifluoroethyl chloroformate in the presence of a base (e.g., K₂CO₃ or NaH) under anhydrous conditions at 0–25°C yields the carbonate ester . Reaction optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of trifluoroethyl reagent), solvent polarity (e.g., acetonitrile or DMF), and purification via silica gel chromatography (PE:EtOAc gradients) to achieve >90% purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Key techniques include:

- ¹H/¹⁹F NMR : Peaks for the trifluoroethyl group (δ ≈ 4.8–5.2 ppm, q, J = 8–10 Hz) and perfluorohexyl chain (¹⁹F signals at −70 to −120 ppm) confirm connectivity .

- FT-IR : Stretching bands at ~1,800 cm⁻¹ (C=O) and 1,150–1,250 cm⁻¹ (C-F) validate functional groups .

- Mass Spectrometry : Exact mass (e.g., [M+H]⁺ ≈ 475–480 Da) and fragmentation patterns confirm molecular weight .

Q. What role do fluorinated groups play in the compound’s physical properties?

- Methodological Answer : The perfluorohexyl chain reduces refractive index (RI ≈ 1.35–1.38) and enhances hydrophobicity, while the trifluoroethyl group increases thermal stability (TGA decomposition >200°C) and lowers dielectric constant (ε ≈ 5–7), making it suitable for optical coatings or low-polarity solvents .

Advanced Research Questions

Q. How does this compound enhance high-voltage lithium-ion battery electrolytes?

- Methodological Answer : As a co-solvent, it forms stable solid-electrolyte interphases (SEI) on anodes. For example, replacing 20% of linear carbonates (e.g., DEC) with this compound in 4.5 V LiNi₀.₅Co₀.₂Mn₀.₃O₂/graphite cells improves capacity retention from 45.5% to 81.6% after 700 cycles at 45°C. Mechanistic studies via EIS show reduced anode ASI (138.5 → 109.3 Ω·cm²) due to fluorine-rich SEI layers .

Q. What experimental strategies resolve contradictions in decomposition pathways under electrochemical stress?

- Methodological Answer : Conflicting data on carbonate stability (e.g., hydrolysis vs. radical degradation) are addressed by:

- Accelerated Aging Tests : Cyclic voltammetry (1.0–4.8 V vs. Li/Li⁺) with post-mortem GC-MS identifies decomposition products (e.g., CO₂, HF) .

- In Situ Raman Spectroscopy : Monitors SEI evolution, revealing that perfluorohexyl groups suppress LiPF₆ hydrolysis by limiting H₂O ingress .

Q. How can computational modeling predict the compound’s reactivity in radical polymerization systems?

- Methodological Answer : Density functional theory (DFT) calculates bond dissociation energies (BDEs) for C-F bonds (~485 kJ/mol), confirming resistance to radical cleavage. Experimental validation via photoinitiated polymerization (e.g., using AIBN) shows <5% chain transfer, aligning with simulations .

Methodological Notes

- Synthesis Optimization : Use Schlenk-line techniques to exclude moisture, critical for avoiding side reactions (e.g., hydrolysis of chloroformate intermediates) .

- Electrochemical Testing : Employ three-electrode cells with Li metal counter electrodes to isolate anode/cathode contributions to SEI formation .

- Safety Protocols : Handle fluorinated compounds in fume hoods due to potential HF release during decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.